molecular formula C17H19ClN2O2 B3000100 2-chloro-N-{1-[2-(propan-2-yloxy)phenyl]ethyl}pyridine-4-carboxamide CAS No. 1223430-75-8

2-chloro-N-{1-[2-(propan-2-yloxy)phenyl]ethyl}pyridine-4-carboxamide

Cat. No.: B3000100
CAS No.: 1223430-75-8
M. Wt: 318.8
InChI Key: FMNOOAHBNBOCKD-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[2-(propan-2-yloxy)phenyl]ethyl}pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a carboxamide group, a chloro group, and a phenyl group with an isopropoxy substituent. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[2-(propan-2-yloxy)phenyl]ethyl}pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding acid chloride with an amine.

    Formation of the Phenyl Group with Isopropoxy Substituent: The phenyl group with an isopropoxy substituent can be synthesized separately and then coupled to the pyridine ring using cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{1-[2-(propan-2-yloxy)phenyl]ethyl}pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-chloro-N-{1-[2-(propan-2-yloxy)phenyl]ethyl}pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[2-(propan-2-yloxy)phenyl]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{1-[2-(methoxy)phenyl]ethyl}pyridine-4-carboxamide: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-chloro-N-{1-[2-(ethoxy)phenyl]ethyl}pyridine-4-carboxamide: Similar structure but with an ethoxy group instead of an isopropoxy group.

    2-chloro-N-{1-[2-(propan-2-yloxy)phenyl]ethyl}pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position instead of the 4-position.

Uniqueness

The uniqueness of 2-chloro-N-{1-[2-(propan-2-yloxy)phenyl]ethyl}pyridine-4-carboxamide lies in its specific combination of functional groups and their positions on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-[1-(2-propan-2-yloxyphenyl)ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-11(2)22-15-7-5-4-6-14(15)12(3)20-17(21)13-8-9-19-16(18)10-13/h4-12H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNOOAHBNBOCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(C)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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